![molecular formula C14H16O5 B3025155 2,2-Dimethyl-4-[3,4-(ethylenedioxy)phenyl]-4-oxobutyric acid CAS No. 951894-12-5](/img/structure/B3025155.png)
2,2-Dimethyl-4-[3,4-(ethylenedioxy)phenyl]-4-oxobutyric acid
Overview
Description
2,2-Dimethyl-4-[3,4-(ethylenedioxy)phenyl]-4-oxobutyric acid, also known as 4-methoxy-4-methyl-2-phenyl-2-oxobutanoic acid, is a compound that has been studied extensively in recent years due to its potential applications in the field of medicinal chemistry. This compound is a structural analogue of the neurotransmitter serotonin, which is involved in the regulation of mood, emotion, and cognition. 4-methoxy-4-methyl-2-phenyl-2-oxobutanoic acid has been studied for its potential to modulate serotoninergic activity, and has been found to display a wide range of biochemical and physiological effects.
Scientific Research Applications
Biological Activities of Phenolic Compounds
Antioxidant and Anti-inflammatory Properties
Studies on compounds such as p-coumaric acid and its conjugates have revealed significant antioxidant, anti-cancer, antimicrobial, and anti-inflammatory activities. These bioactivities are attributed to the structural features of phenolic acids, which include the ability to scavenge reactive oxygen species and inhibit pro-inflammatory pathways (Pei et al., 2016).
Applications in Advanced Oxidation Processes
The degradation of organic pollutants using advanced oxidation processes (AOPs) has been reviewed, with phenolic compounds playing a role in the breakdown of contaminants in water. This application is crucial for environmental remediation and the development of sustainable water treatment technologies (Qutob et al., 2022).
Applications in Material Science
Biomass Conversion and Polymer Production
The conversion of plant biomass into valuable chemicals and materials is a key area of research. For example, 5-Hydroxymethylfurfural (HMF), derived from hexose carbohydrates, serves as a platform chemical for producing a variety of polymers and materials. This demonstrates the potential of phenolic acids and their derivatives in contributing to sustainable material science (Chernyshev et al., 2017).
properties
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-dimethyl-4-oxobutanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c1-14(2,13(16)17)8-10(15)9-3-4-11-12(7-9)19-6-5-18-11/h3-4,7H,5-6,8H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVXYFZBCXPMDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)C1=CC2=C(C=C1)OCCO2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-4-[3,4-(ethylenedioxy)phenyl]-4-oxobutyric acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.